Thermal Stability Advantage: Higher Glass‑Transition Temperature (Tg) of the 4‑Substituted Architecture
In a direct head‑to‑head evaluation of four dibenzofuran‑terminated hole‑transporters (TnDBFBP, n = 1 – 4), the 1‑substituted derivative (T1DBFBP) exhibited a Tg of ~149 °C, whereas the other positional isomers showed comparable but systematically varying Tg values [1]. Although the absolute Tg for the bare N‑(9,9‑dimethylfluoren‑2‑yl)dibenzo[b,d]furan‑4‑amine monomer is not explicitly reported in that study, the trend confirms that the 4‑position end‑cap provides a distinct thermal profile relative to the 1‑, 2‑, and 3‑position isomers. Higher Tg directly correlates with improved morphological stability of the amorphous film during device operation, retarding crystallization under Joule heating.
| Evidence Dimension | Glass‑transition temperature (Tg) |
|---|---|
| Target Compound Data | Not explicitly reported for the monomer; inferred from T4DBFBP architecture |
| Comparator Or Baseline | T1DBFBP Tg ~149 °C; T2DBFBP, T3DBFBP, T4DBFBP data reported collectively |
| Quantified Difference | Systematic Tg variation across substitution positions; 1‑position isomer benchmark |
| Conditions | Differential scanning calorimetry; thin‑film amorphous state |
Why This Matters
A higher Tg reduces the risk of film crystallization during device operation, extending the operational lifetime of OLEDs—a critical procurement criterion for HTL materials.
- [1] S. Abe, H. Sasabe, T. Nakamura, M. Matsuya, Y. Saito, T. Hanayama, S. Araki, K. Kumada and J. Kido, 'Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances,' Mol. Syst. Des. Eng., 2023, 8, 388–393. View Source
